1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . It also contains a methoxy group and a ketone group. The presence of these functional groups could potentially modulate the pharmacokinetic properties of the compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are commonly used .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the piperazine ring might undergo reactions like N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of a piperazine ring might influence its solubility and stability .Scientific Research Applications
Synthesis and Therapeutic Potential
- Antimicrobial Activities : Novel derivatives synthesized from various primary amines, including structures related to the queried compound, have demonstrated good to moderate antimicrobial activities against test microorganisms. This indicates the compound's potential application in developing new antimicrobial agents (Bektaş et al., 2007).
- HIV-1 Reverse Transcriptase Inhibitors : Research into bis(heteroaryl)piperazines, a category related to the specified compound, has led to the discovery of non-nucleoside inhibitors of HIV-1 reverse transcriptase with significant potency, highlighting its potential in HIV treatment (Romero et al., 1994).
- Antidepressant Activity : The oxidative metabolism of compounds structurally similar to the queried compound has been studied, revealing insights into their metabolic pathways and suggesting their potential use as novel antidepressants (Hvenegaard et al., 2012).
Chemical Structure and Reactions
- NMR Studies : Detailed spectroscopic analysis of similar compounds provides insights into their molecular structure, aiding in the development of compounds with specific biological activities (Qin et al., 2005).
- Synthesis and Evaluation of Derivatives : The synthesis of novel piperazine derivatives and their subsequent evaluation for antimicrobial activities underscore the compound's role in the development of new therapeutic agents (Rajkumar et al., 2014).
Pharmacological Applications
- Antipsychotic Profile : Research into biphenyl moiety linked with aryl piperazine, related to the queried compound, has identified derivatives with considerable anti-dopaminergic and anti-serotonergic activity, suggesting their potential as antipsychotic drugs (Bhosale et al., 2014).
- Fluorescent Ligands for Receptor Visualization : The development of environment-sensitive fluorescent ligands based on piperazine derivatives highlights their application in visualizing receptors, such as the 5-HT(1A) receptor, through fluorescence microscopy (Lacivita et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-[3-[4-(3,5-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-17-11-18(2)13-21(12-17)26-9-7-25(8-10-26)15-22(28)16-30-23-6-5-20(19(3)27)14-24(23)29-4/h5-6,11-14,22,28H,7-10,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUNRQPXTYUPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)CC(COC3=C(C=C(C=C3)C(=O)C)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-(3,5-Dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)-3-methoxyphenyl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.